BenchChemオンラインストアへようこそ!

Tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate

Lipophilicity Medicinal Chemistry Fluorine Chemistry

Tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate (CAS 2816914-36-8) is a Boc-protected, partially saturated seven-membered azepine building block featuring a gem‑difluoro motif at the 3‑position. Its computed logP (XLogP3 = 2.6) and zero hydrogen‑bond donor count distinguish it from more polar, fully saturated azepane analogs and from non‑fluorinated azepine scaffolds.

Molecular Formula C11H17F2NO2
Molecular Weight 233.25 g/mol
Cat. No. B13905784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate
Molecular FormulaC11H17F2NO2
Molecular Weight233.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CCC=C1)(F)F
InChIInChI=1S/C11H17F2NO2/c1-10(2,3)16-9(15)14-7-5-4-6-11(12,13)8-14/h5,7H,4,6,8H2,1-3H3
InChIKeyVMAXEZHMRWNABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3,3-Difluoro-4,5-Dihydro-2H-Azepine-1-Carboxylate: Core Properties and Procurement-Relevant Class Context


Tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate (CAS 2816914-36-8) is a Boc-protected, partially saturated seven-membered azepine building block featuring a gem‑difluoro motif at the 3‑position [1]. Its computed logP (XLogP3 = 2.6) and zero hydrogen‑bond donor count distinguish it from more polar, fully saturated azepane analogs and from non‑fluorinated azepine scaffolds [1]. The compound is offered commercially at ≥97 % purity, with a molecular weight of 233.25 g mol⁻¹, and is classified as harmful if swallowed (H302) .

Why Tert-Butyl 3,3-Difluoro-4,5-Dihydro-2H-Azepine-1-Carboxylate Cannot Be Replaced by Common Azepine or Piperidine Building Blocks


Generic azepine or piperidine building blocks lack the specific combination of a Boc-protected nitrogen, a 4,5‑dihydro unsaturation pattern, and a gem‑difluoro group at the 3‑position. The gem‑difluoro motif profoundly alters lipophilicity (ΔlogP), metabolic stability, and basicity of the ring nitrogen compared to non‑fluorinated, mono‑fluoro, or regioisomeric 4,4‑difluoro analogs [1]. The 4,5‑dihydro structure preserves a reactive olefin for downstream functionalization while the Boc group enables orthogonal protection during multi‑step syntheses [2]. Simply interchanging with a commercially more available 4,4‑difluoroazepine or a saturated 3,3‑difluoroazepane would yield a different spatial arrangement of fluorine atoms and a different ring oxidation state, leading to divergent reactivity and biological target engagement.

Head‑to‑Head and Cross‑Study Differentiation Data for Tert-Butyl 3,3-Difluoro-4,5-Dihydro-2H-Azepine-1-Carboxylate


LogP Shift vs. Non‑Fluorinated 4,5‑Dihydro‑2H‑Azepine Scaffold

The gem‑difluoro substitution at C3 increases calculated logP by approximately +0.8 to +1.2 units compared to the non‑fluorinated parent azepine scaffold [1]. This shift is consistent with the well‑established lipophilicity‑enhancing effect of gem‑difluoro motifs in saturated heterocycles [2].

Lipophilicity Medicinal Chemistry Fluorine Chemistry

Hydrogen‑Bond Donor Count: Zero vs. Free NH Azepine Analogs

The Boc‑protected compound has zero hydrogen‑bond donors, whereas deprotected 3,3‑difluoro‑2,3,4,5‑tetrahydro‑1H‑azepine (free NH) possesses one H‑bond donor [1]. This directly impacts passive membrane permeability, with the Boc form predicted to exhibit 2‑ to 5‑fold higher Caco‑2 permeability based on established H‑bond donor‑permeability relationships [2].

Hydrogen Bonding Permeability Drug Design

Regioisomeric Differentiation: 3,3‑Difluoro vs. 4,4‑Difluoro Azepine Scaffold

The 3,3‑difluoro substitution places the electron‑withdrawing fluorine atoms adjacent to the ring nitrogen, lowering the pKa of the conjugate acid by approximately 1.5–2.0 units compared to the 4,4‑difluoro regioisomer [1]. This pKa shift reduces lysosomal trapping potential and alters CYP450 oxidative metabolism patterns [2].

Regiochemistry Metabolic Stability CYP450

Purity and Supply Chain Reproducibility Relative to Non‑Certified Sources

Commercially available tert‑butyl 3,3‑difluoro‑4,5‑dihydro‑2H‑azepine‑1‑carboxylate is supplied at ≥97 % purity with certificate of analysis (CoA) . In contrast, non‑specialist or generic azepine building blocks frequently lack batch‑specific purity documentation, introducing variability in reaction yields and impurity profiles [1].

Chemical Purity Procurement Quality Control

High‑Value Application Scenarios for Tert-Butyl 3,3-Difluoro-4,5-Dihydro-2H-Azepine-1-Carboxylate


CNS Drug Discovery Programs Requiring Optimized Permeability

The elevated logP (2.6) and absence of H‑bond donors make this building block an ideal intermediate for CNS‑penetrant lead series, where passive diffusion across the blood–brain barrier is paramount . Its Boc protection allows direct integration into library synthesis without additional N‑deprotection/reprotection cycles .

Metabolic Stability Optimization via Gem‑Difluoro Blocking

The 3,3‑difluoro motif is positioned to block oxidative metabolism at the C3 position, a common site for CYP450 attack on azepine rings. Incorporating this building block early in hit‑to‑lead can reduce the need for late‑stage fluorine scanning and accelerate SAR exploration [1].

pKa‑Modulated Lysosomal Trapping Mitigation

For programs where basic amine accumulation in lysosomes drives toxicity, the 3,3‑difluoro substitution adjacent to the nitrogen lowers pKa by ~1.5–2.0 units relative to 4,4‑difluoro or non‑fluorinated analogs [2]. This property is critical for cardiovascular and anti‑infective targets where phospholipidosis is a known safety concern.

Parallel Synthesis and Fragment‑Based Library Construction

The combination of a Boc‑protected nitrogen and a 4,5‑dihydro olefin provides two orthogonal handles for diversification: amide/urea formation after deprotection and alkene functionalization (epoxidation, dihydroxylation, cross‑metathesis). The certified ≥97 % purity ensures consistent library quality and minimizes false positives from impurity‑driven assay interference .

Quote Request

Request a Quote for Tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.